![molecular formula C14H12N4O2S B2944243 Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate CAS No. 335223-40-0](/img/structure/B2944243.png)
Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” is a compound that belongs to the class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . They are considered a milestone scaffold in the drug discovery process .
Synthesis Analysis
The synthesis of these compounds involves the creation of new aryl analogs . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors . The synthetic strategies adopted to obtain the target compounds are not explicitly mentioned in the retrieved papers .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolopyrimidine scaffold . This scaffold is structurally very similar to tyrosine and receptor kinase inhibitors . The last part of the molecule is the nitrogenous linker (spacer) region with various lengths and heteroatom contents (amine, hydrazide, or thiosemicarbazide) .Scientific Research Applications
Discovery of Potent PDE Inhibitors
Research has identified a set of 3-aminopyrazolo[3,4-d]pyrimidinones, including variants related to "Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate," as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are considered for the treatment of cognitive deficits associated with neurodegenerative diseases like schizophrenia and Alzheimer's disease, due to their excellent selectivity against all other PDE families and promising efficacy in vivo (Li et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidones with cGMP Phosphodiesterase Inhibitory Activity
A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been synthesized, displaying specific inhibition of cGMP-specific (type V) phosphodiesterase. This series of compounds was evaluated for enzymatic and cellular activity, as well as in vivo oral antihypertensive activity. Certain derivatives within this series showed outstanding in vivo activities and good metabolic stabilities (Dumaitre & Dodic, 1996).
Development of Anti-inflammatory and Antimicrobial Agents
Compounds structurally related to "Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate" have been developed with significant anti-inflammatory and antimicrobial activities. For instance, a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized, demonstrating notable anti-inflammatory activity and promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Novel Syntheses and Pharmacological Activities
Research has explored the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds have been characterized and evaluated for their potential pharmacological activities, providing new avenues for the development of therapeutics (Li et al., 2012).
Mechanism of Action
Target of Action
Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit significant antiproliferative activities against various cancer cell lines . They are known to target protein kinases, which play active roles in cellular signal transduction pathways . These enzymes regulate many important cellular activities such as cell division, survival, and apoptosis .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their function . Protein kinases are enzymes that catalyze the phosphorylation processes in cells . By inhibiting these enzymes, the compound disrupts the normal signal transduction pathways within the cell, leading to changes in cell division, survival, and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein kinase signal transduction pathway . By inhibiting protein kinases, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as altered cell division, survival, and apoptosis .
Pharmacokinetics
It is known that irreversible kinase inhibitors, a category to which this compound belongs, often show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
The result of the compound’s action is a significant antiproliferative effect on cancer cells . This is achieved by disrupting the normal functioning of protein kinases, leading to changes in cell division, survival, and apoptosis .
Future Directions
The future directions for these compounds involve further investigations into their anticancer effects . There is an urgent need for selective and potent novel anticancer agents, and these compounds represent a major route in the drug discovery process . Further studies are needed to fully understand their potential as anticancer agents .
properties
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJNBRSENFWZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

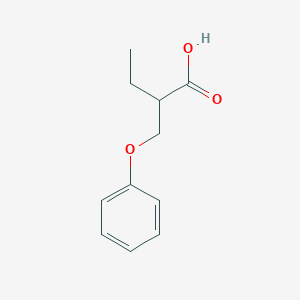
![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)
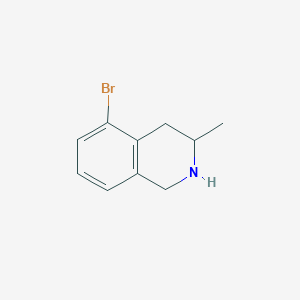
![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)
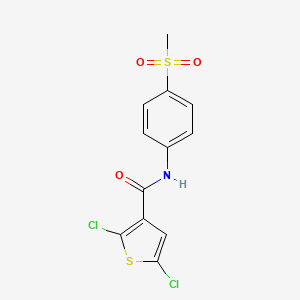


![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)
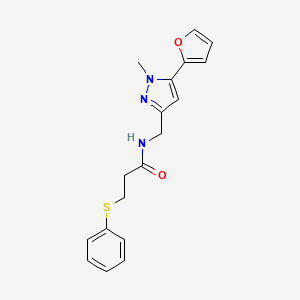
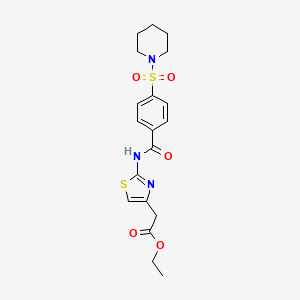
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)